molecular formula C13H13N3O4 B13565179 2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid

2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid

Cat. No.: B13565179
M. Wt: 275.26 g/mol
InChI Key: JCKIVHSOMGRODT-UHFFFAOYSA-N
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Description

2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as crystallization, filtration, and drying to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid
  • 2-(4-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid

Uniqueness

2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid is unique due to its benzyl group, which may confer specific biological activities or chemical properties that are distinct from its methyl or ethyl analogs.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C13H13N3O4/c14-10-6-11(17)16(8-12(18)19)13(20)15(10)7-9-4-2-1-3-5-9/h1-6H,7-8,14H2,(H,18,19)

InChI Key

JCKIVHSOMGRODT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)N(C2=O)CC(=O)O)N

Origin of Product

United States

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